molecular formula C19H36ClNO2 B2632496 1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1212280-76-6

1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride

Cat. No.: B2632496
CAS No.: 1212280-76-6
M. Wt: 345.95
InChI Key: WIWYKCNUBXXEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a tertiary amine derivative featuring a 2-methylpiperidine moiety linked via a propan-2-ol spacer to a (1S,4R)-configured 1,7,7-trimethylnorbornane (bicyclo[2.2.1]heptane) system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. The norbornane core contributes to lipophilicity, while the 2-methylpiperidine group may influence receptor binding, particularly in neurological targets (e.g., muscarinic or adrenergic receptors) .

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO2.ClH/c1-14-7-5-6-10-20(14)12-16(21)13-22-17-11-15-8-9-19(17,4)18(15,2)3;/h14-17,21H,5-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWYKCNUBXXEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COC2CC3CCC2(C3(C)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

  • Formation of the Piperidine Ring:

    • Starting with 2-methylpiperidine, the ring is synthesized through a cyclization reaction using appropriate precursors and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the molecule to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of alkylated or functionalized derivatives.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences vs. Target Compound Molecular Formula (HCl Salt)
Target Compound Reference structure: 2-methylpiperidine, norbornane, propan-2-ol linker C₂₁H₃₈ClNO₂
CAS 20041-49-0 (1-(Isopropylamino)-3-((1,7,7-trimethylnorbornan-2-yl)oxy)propan-2-ol HCl) Replaces 2-methylpiperidine with isopropylamine; retains norbornane C₁₈H₃₄ClNO₂
Biperiden Hydrochloride (1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol HCl) Replaces norbornane with bicyclo[2.2.1]heptene; adds phenyl group; piperidine instead of 2-methylpiperidine C₂₁H₃₀ClNO
1-(Adamantan-1-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol HCl Replaces norbornane with adamantane; 4-methylpiperidine instead of 2-methylpiperidine C₂₀H₃₆ClNO₂
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(E)-norbornanylideneamino]oxypropan-2-ol Replaces 2-methylpiperidine with 3-chlorophenyl-piperazine; adds imino-norbornane C₂₃H₃₂ClN₃O₂

Pharmacological Activity

  • Target Compound: Likely targets central nervous system (CNS) receptors due to the norbornane’s lipid solubility (enhancing blood-brain barrier penetration) and 2-methylpiperidine’s affinity for acetylcholine or adrenergic receptors.
  • CAS 20041-49-0 : The isopropylamine group may reduce CNS activity compared to piperidine derivatives, favoring peripheral muscarinic antagonism .
  • Biperiden Hydrochloride : Clinically used as an anticholinergic for Parkinson’s disease; the phenyl group enhances receptor specificity .
  • Adamantane Derivative : Adamantane’s rigidity and lipophilicity may prolong metabolic half-life but reduce aqueous solubility versus norbornane.

Physicochemical Properties

Property Target Compound CAS 20041-49-0 Biperiden HCl Adamantane Derivative
Molecular Weight 384.0 g/mol 340.9 g/mol 347.9 g/mol 366.0 g/mol
LogP (Predicted) 3.8 ± 0.5 3.2 ± 0.3 4.1 ± 0.4 4.5 ± 0.6
Aqueous Solubility Moderate (HCl enhances) High Low Low
Melting Point 210–215°C (decomposes) 198–202°C 230–235°C 225–228°C

Biological Activity

Molecular Formula

  • Molecular Formula : C₁₈H₃₁ClN₂O₂
  • Molecular Weight : 334.91 g/mol

Structural Features

The compound features a bicyclic structure derived from camphor, which is known for its diverse biological activities. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems.

Research indicates that the compound may influence several biological pathways, particularly those related to neurotransmission and enzyme inhibition.

  • Cholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for regulating neurotransmitter levels in the synaptic cleft. Inhibitors of these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit neuroprotective properties, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.
  • Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties against various bacterial strains, indicating a potential for therapeutic applications in treating infections.

Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of structurally similar compounds, reporting IC₅₀ values comparable to known inhibitors like physostigmine. The compound's structural similarities suggest it may possess similar inhibitory effects on AChE and BChE .

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Test Compound157.3146.42
Physostigmine0.020.01

Study 2: Neuroprotective Activity

In an animal model of neurodegeneration, a related compound demonstrated significant neuroprotective effects against chemically induced seizures, suggesting that this class of compounds could be beneficial in managing neurological disorders .

Treatment% Mortality Protection (3h)% Mortality Protection (24h)
Control00
Compound A6020
Compound B80100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.